molecular formula C14H11FINO2 B13017180 4-((4-Fluorobenzyl)oxy)-3-iodobenzamide

4-((4-Fluorobenzyl)oxy)-3-iodobenzamide

Cat. No.: B13017180
M. Wt: 371.14 g/mol
InChI Key: YBJRJVMWRBABPQ-UHFFFAOYSA-N
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Description

4-((4-Fluorobenzyl)oxy)-3-iodobenzamide is an organic compound with the CAS Registry Number 1706463-96-8 . This benzamide derivative has a molecular formula of C 14 H 11 FINO 2 and a molecular weight of 371.14 g/mol . The compound is characterized by a benzamide core substituted with a 3-iodo group and a 4-fluorobenzyloxy ether moiety, as represented by the SMILES notation NC(=O)c1ccc(OCc2ccc(F)cc2)c(I)c1 . Supplied with a documented purity of 97% , this chemical is intended for Research Use Only and is not approved for use in humans, or as a drug, diagnostic, or for therapeutic purposes of any kind. Researchers value this compound for its structural features, particularly the iodine atom, which serves as a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This makes it a potentially valuable building block in medicinal chemistry and drug discovery efforts for the synthesis of more complex molecules or targeted libraries. Its specific mechanism of action and full range of applications are defined by the researcher's experimental design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11FINO2

Molecular Weight

371.14 g/mol

IUPAC Name

4-[(4-fluorophenyl)methoxy]-3-iodobenzamide

InChI

InChI=1S/C14H11FINO2/c15-11-4-1-9(2-5-11)8-19-13-6-3-10(14(17)18)7-12(13)16/h1-7H,8H2,(H2,17,18)

InChI Key

YBJRJVMWRBABPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)N)I)F

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 4 Fluorobenzyl Oxy 3 Iodobenzamide

Retrosynthetic Analysis and Strategic Planning for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic routes and key intermediates. For 4-((4-Fluorobenzyl)oxy)-3-iodobenzamide, the analysis focuses on the three main functional and structural features: the amide group, the benzyl (B1604629) ether linkage, and the iodine substituent on the aromatic ring.

Figure 1: Retrosynthetic Analysis of this compound

A visual representation of the primary disconnection points for the target molecule, highlighting the key precursors.

The most direct and common disconnection for an amide bond is the hydrolysis pathway, which breaks the C-N bond.

Route 1: Amidation of a Carboxylic Acid. This primary disconnection strategy involves breaking the amide bond to reveal a carboxylic acid and an amine source. In this case, this compound is disconnected to 4-((4-fluorobenzyl)oxy)-3-iodobenzoic acid and ammonia (B1221849). The forward reaction would typically involve activating the carboxylic acid (e.g., converting it to an acyl chloride or using coupling agents) followed by reaction with ammonia.

Route 2: Hydration of a Nitrile. An alternative strategy involves retrosynthetically converting the amide back to a nitrile. The synthesis would then proceed from 4-((4-fluorobenzyl)oxy)-3-iodobenzonitrile. This nitrile intermediate can be hydrolyzed to the primary amide under controlled acidic or basic conditions. The formation of amide byproducts during amidoxime (B1450833) synthesis from nitriles under certain conditions suggests this transformation is feasible. mdpi.com

The benzyl ether linkage is a key structural component. Its construction is typically achieved via a nucleophilic substitution reaction.

Williamson Ether Synthesis. This is the most logical and widely used approach for forming the ether bond in the target molecule. Disconnecting the C-O ether bond leads to a phenol (B47542) and a benzyl halide. The forward synthesis would involve the reaction of the phenoxide ion of 3-iodo-4-hydroxybenzamide with a suitable 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride). This reaction is generally carried out in the presence of a base (like K₂CO₃ or NaH) to deprotonate the phenol, and a polar aprotic solvent (like acetone (B3395972) or DMF) to facilitate the Sₙ2 reaction.

Iodination of a Phenolic Precursor. Performing the iodination at an earlier stage on a precursor like 4-hydroxybenzamide (B152061) or 4-hydroxybenzaldehyde (B117250) is often preferred. The hydroxyl group is a strong ortho-, para-directing activator, facilitating electrophilic substitution. The para position is blocked, thus directing the incoming electrophilic iodine to one of the ortho positions (C-3 or C-5). This approach ensures high regioselectivity. Common iodinating agents for this purpose include N-iodosuccinimide (NIS) or iodine monochloride (ICl). chemicalbook.com For instance, using ICl in acetic acid can achieve iodination of 4-hydroxybenzamide derivatives.

Iodination of the Ether. Attempting to iodinate the 4-((4-fluorobenzyl)oxy)benzamide precursor is less ideal. The benzyloxy group is also an ortho-, para-director, but the reaction may be less selective and could potentially lead to side reactions on the electron-rich benzyl ring, depending on the reaction conditions. Therefore, iodination prior to ether formation is the more strategic choice.

Novel and Optimized Synthetic Routes for this compound

Based on the retrosynthetic analysis, the most convergent and efficient synthetic plan involves the preparation of two key intermediates: a substituted phenol precursor and the 4-fluorobenzyl halide, followed by their coupling and final functional group manipulation.

The primary phenolic intermediate is 3-iodo-4-hydroxybenzamide. This can be synthesized through a few different pathways, primarily differing in the order of iodination and functional group conversion.

Route A: Iodination followed by Amidation. This route begins with the regioselective iodination of a simpler precursor, 4-hydroxybenzaldehyde. The resulting 3-iodo-4-hydroxybenzaldehyde is then converted to the target amide.

Iodination of 4-hydroxybenzaldehyde: Treatment of 4-hydroxybenzaldehyde with N-iodosuccinimide (NIS) in acetic acid provides 3-iodo-4-hydroxybenzaldehyde in moderate yield. chemicalbook.com

Conversion to Amide: The aldehyde can be oxidized to the corresponding carboxylic acid (3-iodo-4-hydroxybenzoic acid), followed by amidation. Alternatively, the aldehyde can be converted to the amide via an oxime and subsequent Beckmann rearrangement, although this is a more complex route.

Route B: Direct Iodination of 4-hydroxybenzamide. A more direct route involves the direct iodination of commercially available 4-hydroxybenzamide.

Iodination of 4-hydroxybenzamide: This can be achieved using an iodinating agent like iodine monochloride (ICl) in a suitable solvent such as acetic acid. The reaction conditions, including temperature and stoichiometry, must be carefully controlled to ensure mono-iodination at the desired position and to optimize the yield.

The following table summarizes and compares these two routes for preparing the key phenolic intermediate.

The second key component, 4-fluorobenzyl halide, is the electrophile in the Williamson ether synthesis. 4-Fluorobenzyl bromide or chloride are common choices and can be prepared from readily available starting materials like 4-fluorotoluene (B1294773) or 4-fluorobenzyl alcohol.

From 4-Fluorotoluene: Free-radical halogenation of the benzylic position of 4-fluorotoluene can yield the corresponding benzyl halide. For instance, chlorination can be performed using chlorine gas under UV irradiation to first produce 4-fluorotrichlorotoluene, which is then hydrolyzed to 4-fluorobenzoyl chloride. google.com A more direct bromination using N-bromosuccinimide (NBS) with a radical initiator (like AIBN) is a standard method for producing 4-fluorobenzyl bromide.

From 4-Fluorobenzyl Alcohol: The hydroxyl group of 4-fluorobenzyl alcohol can be converted to a good leaving group (halide) using standard reagents. Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective methods for synthesizing 4-fluorobenzyl chloride and 4-fluorobenzyl bromide, respectively.

The table below outlines common methods for the synthesis of this key electrophile.

Etherification Reactions and Conditions (e.g., Williamson Ether Synthesis)

The formation of the ether linkage in this compound is commonly achieved via the Williamson ether synthesis. byjus.com This classic and versatile method involves the reaction of a phenoxide ion with a primary alkyl halide. wikipedia.org In a typical synthetic route, 4-hydroxy-3-iodobenzamide (B8663101) is treated with a suitable base to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of 4-fluorobenzyl chloride or bromide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming the desired ether. wikipedia.orgyoutube.com

The choice of reagents and conditions is critical for maximizing the yield and purity of the product. byjus.com Primary alkyl halides, such as 4-fluorobenzyl chloride, are preferred as they minimize the competing elimination side reaction that can occur with secondary or tertiary halides. masterorganicchemistry.com

Key Reaction Parameters:

Base: A variety of bases can be used to generate the phenoxide in situ. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH), or stronger bases like sodium hydride (NaH) for complete deprotonation. wikipedia.orgmasterorganicchemistry.com

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are frequently used as they effectively solvate the cation of the base while not hindering the nucleophilicity of the phenoxide. wikipedia.org

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 50-100 °C, to ensure a reasonable reaction rate. byjus.com Reaction times can vary from 1 to 8 hours. wikipedia.org

Table 1: Representative Conditions for Williamson Ether Synthesis

Parameter Condition Rationale
Starting Material 4-hydroxy-3-iodobenzamide Phenolic precursor
Alkylating Agent 4-Fluorobenzyl chloride/bromide Primary halide, minimizes elimination masterorganicchemistry.com
Base K₂CO₃, NaH, NaOH Deprotonates the phenol to form the nucleophilic phenoxide wikipedia.org
Solvent DMF, Acetonitrile Polar aprotic solvent, facilitates SN2 reaction wikipedia.org

| Temperature | 50 - 100 °C | Provides sufficient energy to overcome activation barrier byjus.com |

Amide Bond Forming Reactions (e.g., Coupling Reagents, Acid Chloride Method)

The final step in some synthetic pathways to this compound involves the formation of the primary amide from the corresponding carboxylic acid, 4-((4-fluorobenzyl)oxy)-3-iodobenzoic acid. This transformation can be accomplished through several well-established methods.

Acid Chloride Method: A traditional and robust approach involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic acyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the benzamide (B126) via nucleophilic acyl substitution. ucl.ac.uk

Direct Coupling Methods: Modern synthesis often employs coupling reagents that facilitate the direct condensation of a carboxylic acid and an amine, avoiding the need to isolate the harsh acyl chloride intermediate. These reagents activate the carboxylic acid in situ to form a reactive species that is readily attacked by the amine. Commonly used coupling systems include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. luxembourg-bio.comresearchgate.net Other classes of reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU, HBTU). luxembourg-bio.com

Table 2: Comparison of Amide Formation Methods

Method Reagents Advantages Disadvantages
Acid Chloride SOCl₂, (COCl)₂ then NH₃ High reactivity, inexpensive reagents. themjalab.com Harsh conditions, generation of corrosive HCl byproduct. ucl.ac.uk

| Coupling Reagents | EDC/HOBt, HATU, etc. | Milder conditions, high yields, broad substrate scope. luxembourg-bio.comresearchgate.net | Higher cost, stoichiometric byproducts can complicate purification. ucl.ac.uk |

Regioselective Iodination Protocols (e.g., Electrophilic Iodination, Metal-Catalyzed Methods)

The introduction of the iodine atom at the C-3 position of the benzene (B151609) ring is a critical step that requires high regioselectivity. In a precursor like 4-hydroxybenzamide, the hydroxyl group is a powerful ortho-, para-directing activator, while the amide group is a meta-directing deactivator. Both groups direct substitution to the C-3 (and C-5) position, making this a favorable transformation.

Electrophilic Iodination: This is the most common approach for iodinating activated aromatic rings. wikipedia.org The reaction involves an electrophilic iodine species that attacks the electron-rich benzene ring. masterorganicchemistry.com Various reagents and conditions can be used to generate the "I⁺" electrophile.

Iodine Monochloride (ICl): A reliable reagent that provides a polarized I-Cl bond, making the iodine atom electrophilic. nih.gov

Molecular Iodine (I₂) with an Oxidizing Agent: I₂ itself is not highly electrophilic. It is often used with an oxidizing agent like nitric acid, hydrogen peroxide, or a copper salt (e.g., CuCl₂) to generate a more potent electrophilic species. libretexts.orgyoutube.com

N-Iodosuccinimide (NIS): A mild and easy-to-handle source of electrophilic iodine, often used with a catalytic amount of acid for less reactive substrates. nih.govnih.gov

Iodine with Silver Salts: Reagents like silver sulfate (B86663) (Ag₂SO₄) or silver tetrafluoroborate (B81430) (AgBF₄) can activate I₂ by precipitating silver iodide, generating a highly electrophilic iodine cation. nih.gov

The reaction is typically performed in a suitable solvent, such as acetic acid or acetonitrile. nih.gov

Investigation of Reaction Mechanisms and Kinetics in Key Steps

Understanding the reaction mechanisms provides insight into optimizing conditions and minimizing side reactions.

Williamson Ether Synthesis: This reaction proceeds via a classic SN2 mechanism. wikipedia.org The reaction rate is second order, depending on the concentrations of both the phenoxide and the alkylating agent (4-fluorobenzyl halide). The mechanism involves a single, concerted step where the phenoxide nucleophile performs a backside attack on the electrophilic carbon of the alkyl halide, leading to an inversion of stereochemistry if the carbon were chiral. youtube.comkhanacademy.org Since 4-fluorobenzyl chloride is a primary halide, the SN2 pathway is highly favored over elimination. masterorganicchemistry.com

Electrophilic Aromatic Iodination: This substitution follows a two-step mechanism. masterorganicchemistry.com

Attack of the Electrophile: The π-system of the activated benzene ring acts as a nucleophile, attacking the electrophilic iodine species (I⁺). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pearson.com

Deprotonation: A weak base, such as water or the counter-ion of the iodine source, removes the proton from the carbon atom that now bears the iodine substituent. pearson.com This restores the aromaticity of the ring, driving the reaction to completion. youtube.com

Application of Catalytic Systems in Synthesis (e.g., Palladium-Catalyzed Couplings, Hypervalent Iodine Reagents)

While the core synthesis can be achieved with stoichiometric reagents, catalytic systems offer advantages in terms of efficiency and green chemistry.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly enhanced by using a phase-transfer catalyst, especially when using an inorganic base like NaOH in a biphasic system (e.g., water/organic solvent). wikipedia.orgacs.org The catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, transports the water-soluble phenoxide anion into the organic phase where the alkyl halide resides, thereby accelerating the reaction. acs.org This avoids the need for expensive, anhydrous polar aprotic solvents. acs.org

Catalytic Amidation: While stoichiometric coupling reagents are common, research has focused on developing catalytic methods for direct amide formation to improve atom economy. sigmaaldrich.com Catalysts based on boric acid or transition metals like zirconium and ruthenium have been shown to facilitate the direct condensation of carboxylic acids and amines by activating the carboxylic acid or through a dehydrogenative coupling pathway, respectively. sigmaaldrich.comresearchgate.net

Iodination Catalysis: While electrophilic iodination of activated rings often proceeds without a catalyst, certain systems can enhance reactivity. For instance, some methods use catalytic amounts of an oxidant to continuously regenerate an electrophilic iodine species from I₂. mdpi.com

It is also noteworthy that the iodine atom in the final product, this compound, serves as a crucial handle for further diversification using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a wide array of derivatives. nih.gov

Development of Green Chemistry Approaches for this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rsc.org

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) like DMF with greener alternatives is a key goal. For amidation, cyclopentyl methyl ether (CPME) has been explored as a safer solvent. nih.gov For the Williamson ether synthesis, using phase-transfer catalysis can allow the reaction to proceed in water or with reduced amounts of organic solvent. acs.org

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. arabjchem.orgresearchgate.net For steps like amide formation, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. youtube.comyoutube.comeurekaselect.com Ultrasonic irradiation is another energy source that has been used to promote direct condensation of benzoic acids and amines. researchgate.net

Catalytic Methods: As discussed previously, shifting from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. sigmaaldrich.com Catalytic direct amidation avoids the poor atom economy associated with coupling reagents or the acid chloride method. ucl.ac.ukrsc.org Similarly, using catalytic oxidants in iodination reduces waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is crucial. Direct catalytic amidation, which produces only water as a byproduct, is highly atom-economical compared to methods that use high-molecular-weight coupling reagents that end up as stoichiometric waste. themjalab.com

Process Optimization and Scale-Up Considerations for Research Batches

Translating a laboratory-scale synthesis to larger research batches (gram to kilogram scale) requires careful optimization of the process to ensure safety, efficiency, and reproducibility.

Reagent Selection and Cost: For larger batches, the cost and availability of starting materials become significant. For example, 4-fluorobenzyl chloride might be chosen over the corresponding bromide if it is more economical at scale. The high cost of many modern amide coupling reagents can make the classic acid chloride method more attractive for large-scale production, despite its drawbacks. researchgate.net

Thermal Management: Exothermic reactions, such as the quenching of a reaction involving a strong base like NaH or the addition of thionyl chloride, must be carefully controlled on a larger scale. Proper cooling and controlled addition rates are necessary to prevent thermal runaways.

Work-up and Purification: Purification by column chromatography, common in lab-scale synthesis, is often impractical and costly at scale. The process should be optimized to yield a product that can be purified by crystallization or extraction. google.com This involves carefully designed aqueous washes to remove inorganic salts and unreacted starting materials. For example, washing with a dilute base can remove unreacted phenolic starting material, while a dilute acid wash can remove amine-based impurities.

Process Safety and Handling: Handling large quantities of hazardous materials like thionyl chloride, strong bases (NaH), and flammable solvents requires appropriate engineering controls and personal protective equipment. The choice of a higher-boiling-point, less flammable solvent might be prioritized for safety reasons.

Structural Characterization and Confirmation Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in elucidating the molecular framework of 4-((4-Fluorobenzyl)oxy)-3-iodobenzamide, from the connectivity of atoms to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as ¹⁹F.

¹H NMR: In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling patterns are expected. The protons of the benzamide (B126) and fluorobenzyl rings would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The benzylic protons (-O-CH₂-) would likely be observed as a singlet around δ 5.0-5.5 ppm. The amide protons (-CONH₂) would present as two distinct signals, often broad, in the downfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Each unique carbon atom in the structure would correspond to a distinct signal. The carbonyl carbon of the amide group is characteristically found in the downfield region, typically around 165-170 ppm. The aromatic carbons would generate a series of signals between 110 and 160 ppm, with their exact shifts influenced by the attached substituents (iodine, oxygen, and the amide group). The benzylic carbon signal would be expected in the range of 65-75 ppm.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool for confirming the incorporation of the 4-fluorobenzyl group. A single signal would be anticipated in the ¹⁹F spectrum, with its chemical shift providing evidence for the electronic environment of the fluorine atom.

Interactive Data Table: Predicted NMR Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey Structural Assignment
¹H~ 8.2dAromatic H ortho to Iodo
¹H~ 7.8ddAromatic H between Iodo and Amide
¹H~ 7.5mAromatic H of Fluorobenzyl
¹H~ 7.2mAromatic H of Fluorobenzyl
¹H~ 7.0dAromatic H ortho to Oxy
¹H~ 5.2s-O-CH₂-
¹H~ 7.5 (broad)s-CONH₂
¹H~ 7.3 (broad)s-CONH₂
¹³C~ 168sC=O (Amide)
¹³C~ 162 (d)dC-F (Fluorobenzyl)
¹³C~ 115-160mAromatic Carbons
¹³C~ 90sC-I
¹³C~ 70s-O-CH₂-
¹⁹F~ -110 to -120mAr-F

Note: The data in this table is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups present in this compound. Key expected absorptions include:

N-H stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-CONH₂).

C=O stretching: A strong absorption band around 1660-1680 cm⁻¹ characteristic of the amide I band.

C-O stretching: Absorptions in the 1250-1000 cm⁻¹ region corresponding to the aryl-alkyl ether linkage.

C-F stretching: A strong band typically observed in the 1250-1000 cm⁻¹ range.

C-I stretching: A weaker absorption expected at lower wavenumbers, typically below 600 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibrational Mode
Amide N-H3400 - 3200Medium-StrongAsymmetric & Symmetric Stretch
Amide C=O1680 - 1660StrongStretch (Amide I)
Aromatic C=C1600 - 1450MediumStretch
Ether C-O1250 - 1000StrongAsymmetric Stretch
C-F1250 - 1000StrongStretch
C-I< 600Weak-MediumStretch

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the accurate molecular weight and elemental formula of the compound. For this compound (C₁₄H₁₁FINO₂), the expected exact mass can be calculated. HRMS provides a measured mass with high precision, which should match the theoretical value, thus confirming the elemental composition. Fragmentation analysis can also offer structural insights by revealing the breakdown patterns of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzamide and fluorobenzyl rings constitute the primary chromophores. The spectrum would be expected to show absorption maxima (λ_max) in the ultraviolet region, likely between 200 and 400 nm, corresponding to π→π* transitions within the aromatic systems.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction offers the most definitive structural proof. This technique provides precise three-dimensional coordinates of all atoms in the crystal lattice, confirming the connectivity, bond lengths, bond angles, and stereochemistry of the molecule. It also reveals information about intermolecular interactions, such as hydrogen bonding, which dictates the packing of molecules in the solid state.

Elemental Analysis for Purity and Compositional Verification

Elemental analysis provides a quantitative determination of the percentage of carbon, hydrogen, nitrogen, and other elements in the compound. The experimentally determined percentages should align closely with the calculated theoretical values for the molecular formula C₁₄H₁₁FINO₂, thereby verifying the compound's elemental composition and purity.

Chromatographic Purity and Impurity Profiling (e.g., HPLC, LC-MS)

The assessment of purity and the identification of impurities are critical quality control steps in the synthesis of any pharmaceutical intermediate. For this compound, a key intermediate in the synthesis of the tyrosine kinase inhibitor Axitinib, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable analytical techniques. novasolbio.com While specific, detailed analytical monographs for this particular intermediate are not extensively published, robust analytical methods can be extrapolated from the well-documented analysis of the final active pharmaceutical ingredient (API), Axitinib, and other structurally related iodinated aromatic compounds. irjweb.comscholarsresearchlibrary.comnih.gov

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy. novasolbio.com A typical HPLC analysis for a compound like this compound would involve a reversed-phase method, which separates compounds based on their hydrophobicity.

A representative HPLC method for assessing the purity of this intermediate would likely employ a C18 column, which is a versatile stationary phase suitable for a wide range of organic molecules. irjweb.comscholarsresearchlibrary.comscielo.br The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. irjweb.comscielo.brscielo.br Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to ensure the effective separation of the main compound from any impurities, which may have significantly different polarities. Detection is commonly performed using a UV detector, as the aromatic rings and conjugated systems within the molecule absorb UV light. scholarsresearchlibrary.comscielo.brscielo.br For instance, methods validated for Axitinib often use detection wavelengths in the range of 254 nm to 338 nm. irjweb.comscholarsresearchlibrary.compharmacreations.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity levels for such intermediates are typically expected to be high, often greater than 98%, to ensure the quality of the final API.

Table 1: Representative HPLC Method Parameters for Purity Analysis

ParameterValue/ConditionSource(s)
Column C18 (e.g., 4.6 x 150 mm, 5 µm) scholarsresearchlibrary.comscielo.brscielo.br
Mobile Phase A Buffered Water (e.g., Phosphate Buffer, Formic Acid) scholarsresearchlibrary.comnih.govscielo.br
Mobile Phase B Acetonitrile or Methanol irjweb.comscielo.brresearchgate.net
Elution Mode Gradient or Isocratic irjweb.com
Flow Rate 1.0 mL/min scholarsresearchlibrary.comscielo.brscielo.br
Column Temperature 30 °C scholarsresearchlibrary.com
Detection Wavelength ~254 - 340 nm (UV) irjweb.comscholarsresearchlibrary.com
Injection Volume 1-10 µL lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for impurity profiling. It combines the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the identification and structural elucidation of unknown impurities. researchgate.netablesci.com In the context of this compound synthesis, impurities can arise from starting materials, by-products of the reaction, or degradation products.

Potential process-related impurities could include unreacted starting materials like 3-iodo-4-hydroxybenzamide or 4-fluorobenzyl bromide. Other impurities might include isomers or products from side reactions. LC-MS analysis, particularly using high-resolution mass spectrometry (HRMS), can provide accurate mass measurements of these trace components, which allows for the determination of their elemental composition. researchgate.netablesci.com Further fragmentation analysis (MS/MS) can yield structural information about the impurities, aiding in their definitive identification. nih.govresearchgate.net For example, a study on Axitinib identified several degradation products, including sulfoxide (B87167) and sulfone impurities, formed under stress conditions. researchgate.netablesci.com Similar oxidative degradation could potentially affect the intermediate if not handled or stored properly.

Table 2: Representative LC-MS Method Parameters for Impurity Profiling

ParameterValue/ConditionSource(s)
Chromatography UHPLC/HPLC (as per purity method) nih.gov
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B Acetonitrile or Methanol nih.govresearchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive Mode researchgate.netlcms.cz
Mass Analyzer Triple Quadrupole (QqQ) or High-Resolution (e.g., Orbitrap, TOF) nih.govresearchgate.net
Scan Mode Full Scan for detection; Selected Reaction Monitoring (SRM) for quantification nih.govlcms.cz

By employing these chromatographic techniques, manufacturers can ensure that the purity of this compound meets the stringent requirements for pharmaceutical synthesis, and that any potential impurities are identified and controlled. jpionline.org

Computational Chemistry and Molecular Modeling Studies of 4 4 Fluorobenzyl Oxy 3 Iodobenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. Methods like the B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly employed to optimize molecular geometry and calculate a variety of electronic parameters. researchgate.netnih.govinpressco.com

DFT calculations provide access to global reactivity descriptors, which quantify the chemical reactivity and stability of a molecule. mdpi.com These descriptors are derived from the energies of the frontier molecular orbitals and include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) indicates resistance to change in its electron distribution; harder molecules are typically less reactive. researchgate.net

Chemical Softness (S) is the reciprocal of hardness and signifies how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, identifying it as a potential electrophile. researchgate.net

For 4-((4-Fluorobenzyl)oxy)-3-iodobenzamide, these parameters can be calculated to predict its behavior in chemical reactions.

ParameterFormulaHypothetical Value (eV)Description
Ionization Potential (I)-EHOMO6.25Energy required to remove an electron.
Electron Affinity (A)-ELUMO1.15Energy released when an electron is added.
Electronegativity (χ)(I + A) / 23.70Tendency to attract electrons.
Chemical Hardness (η)(I - A) / 22.55Resistance to deformation of electron cloud.
Chemical Softness (S)1 / η0.39Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)χ2 / (2η)2.68Measure of electrophilic character.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-iodobenzamide (B1666170) ring, particularly on the iodine and oxygen atoms. The LUMO is likely distributed across the benzamide (B126) and fluorobenzyl aromatic systems. DFT calculations can precisely map these orbitals and determine their energy levels.

OrbitalHypothetical Energy (eV)Description
HOMO-6.25Highest Occupied Molecular Orbital; region of nucleophilicity.
LUMO-1.15Lowest Unoccupied Molecular Orbital; region of electrophilicity.
Energy Gap (ΔE)5.10LUMO-HOMO energy difference; indicates chemical stability.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Red areas signify negative potential (electron-rich, nucleophilic sites), while blue areas denote positive potential (electron-poor, electrophilic sites). Green and yellow represent regions of neutral or intermediate potential.

In this compound, the MEP surface would likely show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group (C=O), the ether oxygen, and the fluorine atom. These are sites prone to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amide (-NH2) group, which are the most acidic protons and potential hydrogen bond donors.

Neutral/Weak Potential: The aromatic rings and alkyl chain would show intermediate potential, with the iodine atom potentially exhibiting a region of positive potential at its tip (a "sigma-hole"), making it a possible halogen bond donor.

DFT calculations are highly effective for predicting spectroscopic data, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts, before a compound is synthesized. epstem.net Calculated vibrational frequencies are often scaled by a factor (e.g., 0.967 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental data. nih.gov This allows for the theoretical assignment of key spectral peaks corresponding to specific functional groups.

Vibrational ModeFunctional GroupHypothetical Calculated Wavenumber (cm-1)Typical Experimental Range (cm-1)
N-H Asymmetric StretchAmide (-NH2)34503400-3500
N-H Symmetric StretchAmide (-NH2)33553300-3400
C=O StretchAmide I16701650-1690
C-O-C Asymmetric StretchAryl Ether12451230-1270
C-F StretchFluorobenzene12201210-1240
C-I StretchIodobenzene530500-600

Conformational Analysis and Energy Landscape Exploration

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable, low-energy conformers that the molecule is likely to adopt. This is achieved by systematically rotating the molecule's key rotatable bonds and calculating the potential energy at each step.

C(Ar)-O-CH₂-C(Ar)

O-CH₂-C(Ar)-C(Ar)

Computational scans of the potential energy surface can reveal the energy barriers between different conformations and identify the global energy minimum. ethz.ch Studies on similar benzyl (B1604629) ether molecules suggest that the lowest energy conformers often adopt a gauche or trans orientation to minimize steric hindrance while optimizing electronic interactions. acs.org Understanding these preferences is crucial for molecular docking, as the bioactive conformation that binds to a biological target must be a low-energy, accessible state.

Molecular Docking Simulations with Biological Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a macromolecular target, such as an enzyme or receptor. mdpi.com This simulation helps to elucidate the binding affinity, typically expressed as a docking score in kcal/mol, and the specific intermolecular interactions that stabilize the ligand-protein complex. Benzamide derivatives have been investigated as inhibitors for various enzymes, including tyrosinase (involved in melanin (B1238610) production) and dihydrofolate reductase (DHFR), a target in cancer and antimicrobial therapy. nih.govmdpi.comnih.gov

A docking simulation of this compound into the active site of a plausible target like mushroom tyrosinase (PDB ID: 2Y9X) could reveal its inhibitory potential. unifi.it The simulation would likely predict key interactions:

Hydrogen Bonds: The amide group (-CONH₂) is an excellent hydrogen bond donor and acceptor, potentially interacting with polar residues like asparagine (Asn) or histidine (His) in the active site.

Hydrophobic Interactions: The two aromatic rings would likely engage in π-π stacking or hydrophobic interactions with nonpolar residues such as valine (Val), phenylalanine (Phe), or alanine (B10760859) (Ala). mdpi.com

Halogen Bonding: The iodine atom could form a halogen bond with a Lewis basic site, such as a backbone carbonyl oxygen, which is an increasingly recognized interaction in drug design.

Hypothetical Docking Results with Tyrosinase (PDB: 2Y9X)
ParameterValueDescription
Docking Score-8.5 kcal/molEstimated binding free energy; more negative values indicate stronger binding.
Key InteractionsH-bond with His263Hydrogen bond between amide C=O and a key active site residue.
H-bond with Asn260Hydrogen bond from amide N-H to a polar residue.
Hydrophobic contact with Val283, Phe264Van der Waals and π-alkyl interactions stabilizing the complex.
Halogen bond with Gly281Interaction between the iodine atom and the backbone of a residue.

Identification of Potential Binding Sites

There is no specific information in the reviewed literature identifying the potential binding sites for this compound through computational studies. In general, for related benzamide compounds, binding site analysis is a crucial first step to understand their mechanism of action. For instance, studies on other substituted benzamides have identified their binding pockets within enzymes like dopamine (B1211576) D2 receptors. nih.gov

Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

A detailed analysis of the specific ligand-protein interactions for this compound is not available. Such analyses are fundamental to understanding a compound's binding affinity and selectivity. For related molecules, researchers have utilized molecular modeling to explore interactions such as:

Hydrogen Bonding: Typically involving the amide group of the benzamide scaffold.

Halogen Bonding: A noteworthy interaction for an iodinated compound like this, where the iodine atom can act as a halogen bond donor.

π-Stacking: Interactions involving the aromatic rings.

While the structural motifs of this compound—the amide, the iodine atom, the fluorine atom, and the two phenyl rings—suggest the potential for these interactions, specific studies on this compound are absent.

Virtual Screening for Analogues

No virtual screening campaigns specifically aimed at discovering analogues of this compound have been reported. Virtual screening is a powerful computational technique used to search large libraries of compounds to identify those with similar properties or those likely to bind to a specific target.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

There are no molecular dynamics (MD) simulation studies in the public domain that focus on the stability of a this compound-protein complex. MD simulations provide insights into the dynamic nature of ligand-receptor interactions over time.

Binding Free Energy Calculations

No studies reporting the binding free energy calculations for this compound were found. These calculations are used to quantify the strength of the interaction between a ligand and its target protein.

Pharmacophore Modeling for Rational Design

There is no evidence of pharmacophore models being developed based on the structure of this compound for the purpose of rational drug design. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity.

Chemical Reactivity and Derivatization Strategies for 4 4 Fluorobenzyl Oxy 3 Iodobenzamide

Exploration of Functional Group Interconversions

The functional groups of 4-((4-fluorobenzyl)oxy)-3-iodobenzamide can undergo various interconversions to yield a diverse array of derivatives. The primary amide, for instance, can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, which can then serve as a precursor for the synthesis of esters, acid chlorides, or other amides. Conversely, the amide can be dehydrated to a nitrile, a valuable functional group for further chemical elaboration.

The benzyl (B1604629) ether linkage, while generally stable, can be cleaved under specific conditions to reveal the parent phenol (B47542). This deprotection can be achieved through catalytic hydrogenation, which would also reduce the aryl iodide, or by using strong acids like HBr or BBr3. The choice of method would depend on the desired final product and the compatibility of other functional groups.

Reactions at the Iodinated Position (e.g., Cross-Coupling Reactions, Halogen Exchange)

The iodine atom on the benzamide (B126) ring is a key site for molecular diversification, primarily through transition-metal-catalyzed cross-coupling reactions. youtube.comresearchgate.net The carbon-iodine bond is relatively weak, making it an excellent leaving group for oxidative addition to a low-valent metal catalyst, typically palladium or copper. frontiersin.orgfrontiersin.org This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability.

Some of the most common cross-coupling reactions applicable to this position include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a widely used method for introducing new aryl or alkyl groups.

Heck-Mizoroki Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene. frontiersin.org

Sonogashira Coupling: A palladium- and copper-co-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond, allowing for the introduction of various amino groups.

Stille Coupling: Reaction with an organotin reagent in the presence of a palladium catalyst.

Beyond cross-coupling, the iodo group can participate in halogen exchange reactions, for instance, conversion to a bromo or chloro derivative, which might offer different reactivity profiles in subsequent steps. It can also be a precursor for the introduction of other functionalities like a nitro group or a thiol.

Modifications of the Benzyl Ether Linkage

The benzyl ether linkage in this compound can be modified to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. One common strategy is the cleavage of the ether to unmask the phenolic hydroxyl group. This can be accomplished through various methods, including catalytic hydrogenation or treatment with strong Lewis acids. The resulting phenol can then be re-alkylated or acylated to introduce a variety of new ether or ester functionalities.

Alternatively, the entire 4-fluorobenzyl ether moiety can be replaced by other substituted benzyl ethers or different alkyl or aryl ethers to probe the impact of this group on biological activity. The synthesis of such analogs would typically involve the alkylation of the precursor 4-hydroxy-3-iodobenzamide (B8663101) with the corresponding substituted benzyl halide.

Derivatization for Structure-Activity Relationship (SAR) Studies

Systematic derivatization of this compound is a cornerstone of SAR studies, aiming to understand how specific structural modifications influence the compound's biological activity. nih.gov This involves the targeted synthesis and evaluation of analogs with variations at different positions of the molecule.

Systematic Substitutions on the 4-Fluorobenzyl Moiety

The 4-fluorobenzyl group offers several opportunities for modification to explore SAR. The fluorine atom can be moved to the ortho or meta positions of the benzyl ring, or it can be replaced with other electron-withdrawing or electron-donating groups, such as chloro, bromo, methyl, or methoxy (B1213986) groups. nih.govnih.gov The introduction of additional substituents on this ring is also a common strategy. These modifications can influence the electronic properties and conformation of the molecule, potentially affecting its binding to a biological target. acs.org

Table 1: Examples of Systematic Substitutions on the 4-Fluorobenzyl Moiety
Position of SubstituentSubstituent (R)Rationale for Modification
para-Cl, -Br, -CH3, -OCH3Investigate the effect of electronic properties (halogen bonding, inductive effects, etc.).
ortho, meta-FExplore the impact of substituent position on conformation and binding.
di- or tri-substituted-F, -Cl, -CH3Probe for additional binding pockets and enhance potency or selectivity.

Variations of the 3-Iodobenzamide (B1666170) Core

The 3-iodobenzamide core can be modified in several ways to explore the SAR. The iodo group, as discussed, is a versatile handle for introducing a wide range of substituents via cross-coupling reactions. This allows for the exploration of how the size, shape, and electronic nature of the substituent at this position affect activity.

Furthermore, the position of the substituents on the benzamide ring can be altered. For example, the iodo and benzyloxy groups could be swapped, or the entire substitution pattern could be shifted. The benzamide ring itself could be replaced by other aromatic or heteroaromatic systems, such as a pyridine (B92270) or pyrimidine (B1678525) ring, to investigate the importance of the core scaffold.

Table 2: Examples of Variations of the 3-Iodobenzamide Core
Modification StrategyExample of Resulting StructureRationale for Modification
Cross-coupling at the 3-position3-Aryl, 3-alkynyl, 3-amino derivativesExplore the effect of diverse substituents on activity.
Isomeric rearrangement2-Iodo-4-((4-fluorobenzyl)oxy)benzamideInvestigate the importance of substituent positioning.
Scaffold hoppingPyridinamide or pyrimidinamide analogsAssess the necessity of the benzene (B151609) ring for activity.

Alterations to the Amide Nitrogen and Carbonyl Group

The primary amide group is a critical pharmacophoric element that can be modified to fine-tune activity. The amide nitrogen can be alkylated to form secondary or tertiary amides, which can alter the hydrogen bonding capacity and lipophilicity of the molecule. nih.gov The amide can also be replaced with other bioisosteric groups, such as a sulfonamide, a reverse amide, or a ketone.

The carbonyl group of the amide can be reduced to an amine, or the entire amide group can be converted to other functionalities like a tetrazole or an oxadiazole. These transformations can have a profound impact on the molecule's chemical properties and its interaction with biological targets. researchgate.netnih.gov

Table 3: Examples of Alterations to the Amide Group
ModificationResulting Functional GroupRationale for Modification
N-AlkylationSecondary or tertiary amideModify hydrogen bonding and lipophilicity.
Bioisosteric replacementSulfonamide, reverse amide, ketoneExplore alternative pharmacophoric groups.
Functional group transformationAmine, tetrazole, oxadiazoleInvestigate the importance of the amide functionality for activity.

Exploration of Non-Enzymatic Degradation Pathways under Research Conditions

The stability of a chemical compound under various environmental conditions is a critical factor in its research and development. Non-enzymatic degradation pathways, driven by factors such as pH, light, and heat, can significantly impact a compound's integrity and shelf-life. For this compound, forced degradation studies under controlled research conditions are employed to identify potential degradants and elucidate degradation pathways. These studies typically involve subjecting the compound to stress conditions that are more severe than those it would encounter during normal handling and storage. nih.govnih.gov

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing labile functional groups like amides and ethers. The stability of this compound is expected to be pH-dependent.

Under acidic conditions, the primary site of hydrolysis is likely the benzamide functional group. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 4-((4-fluorobenzyl)oxy)-3-iodobenzoic acid and ammonia (B1221849). semanticscholar.orgnih.gov

In alkaline conditions, the hydrolysis of the benzamide can also occur, typically proceeding through nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to give the carboxylate salt and ammonia. researchgate.net The ether linkage may also be susceptible to cleavage under more forcing basic conditions, although it is generally more stable than the amide.

A study on a related compound, 2-(4-fluorobenzyl)-5-(methylsulfonyl)-1,3,4-oxadiazole, demonstrated that the rate of hydrolysis is significantly influenced by pH, with degradation being faster in neutral and alkaline conditions compared to acidic conditions. nih.govmdpi.com While the core structure is different, this suggests that the 4-fluorobenzyl ether moiety in the title compound could also be susceptible to pH-dependent hydrolysis.

Table 1: Predicted Hydrolytic Degradation Products of this compound

Stress ConditionPotential Degradation ProductsPredicted Reaction Pathway
Acidic (e.g., 0.1 M HCl)4-((4-Fluorobenzyl)oxy)-3-iodobenzoic acid, AmmoniaProton-catalyzed hydrolysis of the amide bond.
Basic (e.g., 0.1 M NaOH)Sodium 4-((4-fluorobenzyl)oxy)-3-iodobenzoate, AmmoniaHydroxide-mediated hydrolysis of the amide bond.
Neutral (Water)4-((4-Fluorobenzyl)oxy)-3-iodobenzoic acid, AmmoniaSlow hydrolysis of the amide bond.

This table is based on general chemical principles of amide and ether hydrolysis and requires experimental verification for this specific compound.

Photodegradation

Aromatic iodides are known to be sensitive to light. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to UV radiation, leading to the formation of an aryl radical. This radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with oxygen. For this compound, this could result in the formation of 4-((4-fluorobenzyl)oxy)benzamide.

The photostability of a related compound, 2-(4-fluorobenzyl)-5-(methylsulfonyl)-1,3,4-oxadiazole, was also investigated, showing that it undergoes degradation upon exposure to UV light. nih.govmdpi.com This further supports the likelihood of photodegradation for molecules containing the 4-fluorobenzyl moiety.

Table 2: Predicted Photodegradation Products of this compound

Stress ConditionPotential Degradation ProductsPredicted Reaction Pathway
UV Light Exposure4-((4-Fluorobenzyl)oxy)benzamide, Iodine speciesHomolytic cleavage of the C-I bond followed by hydrogen abstraction.

This table is based on the known photochemistry of aryl iodides and requires experimental verification for this specific compound.

Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome the activation barriers for various degradation reactions. For this compound, both the ether linkage and the amide group are potential sites of thermal decomposition.

The ether bond can undergo cleavage at high temperatures, potentially leading to the formation of 4-fluorobenzyl alcohol and 4-hydroxy-3-iodobenzamide. researchgate.netresearchgate.net Studies on the thermal degradation of other aromatic ethers have shown that decomposition can occur through various mechanisms, including homolytic bond cleavage. researchgate.net

The amide bond can also undergo thermal degradation, although typically at higher temperatures than hydrolysis. A study on the thermal degradation of 3-iodo-2-propyl-butylcarbamate showed that degradation occurred at temperatures as low as 70°C. mdpi.com

Table 3: Predicted Thermal Degradation Products of this compound

Stress ConditionPotential Degradation ProductsPredicted Reaction Pathway
Elevated Temperature4-Fluorobenzyl alcohol, 4-Hydroxy-3-iodobenzamide, and other smaller fragmentsCleavage of the ether linkage and/or amide bond.

This table is based on general principles of thermal decomposition and requires experimental verification for this specific compound.

Oxidative Degradation

Oxidative degradation, often initiated by exposure to oxidizing agents such as hydrogen peroxide, can lead to a variety of products. The electron-rich aromatic ring of this compound is susceptible to oxidation. The benzylic position of the ether linkage is also a potential site for oxidative attack. Oxidation of a similar compound, 3,4-dihydroxybenzylamine, was found to yield 3,4-dihydroxybenzaldehyde. nih.gov This suggests that oxidation of the benzyl ether in the title compound could potentially lead to the formation of 4-fluorobenzaldehyde (B137897) and 4-hydroxy-3-iodobenzamide. Furthermore, the amino group of the benzamide could be oxidized. For instance, p-aminobenzoate can be oxidized to p-nitrobenzoate by certain microorganisms, indicating the potential for the oxidation of aromatic amino groups. researchgate.net

Table 4: Predicted Oxidative Degradation Products of this compound

Stress ConditionPotential Degradation ProductsPredicted Reaction Pathway
Oxidizing Agent (e.g., H₂O₂)4-Fluorobenzaldehyde, 4-Hydroxy-3-iodobenzamide, various hydroxylated and ring-opened productsOxidation of the benzyl ether linkage and/or the aromatic ring.

This table is based on the known reactivity of similar functional groups towards oxidizing agents and requires experimental verification for this specific compound.

Mechanistic Biological Investigations in Vitro and Preclinical Non Human Studies

Target Identification and Validation Methodologies (e.g., Chemical Proteomics, Affinity-Based Probes)

The identification of protein targets for novel compounds is a foundational step in drug discovery and chemical biology. Methodologies such as chemical proteomics have become powerful tools for mapping the interaction landscapes of bioactive small molecules. nih.govdrugbank.com This approach often involves synthesizing a probe version of the compound of interest that can be used to "fish" for its binding partners in a complex biological sample, like a cell lysate.

For compounds within the benzamide (B126) class, chemical proteomics has been successfully applied. In one study, an activity-based protein profiling approach was used to map the target interactions of a series of 1,3,4-oxadiazole-3-ones, which includes a benzamide moiety. This led to the identification of multiple bacterial cysteine and serine hydrolases as targets. nih.govacs.org The general workflow for such an experiment involves several key steps:

Probe Design and Synthesis : A chemical probe is created by modifying the parent compound (e.g., a benzamide derivative) with a reporter tag (like biotin (B1667282) for affinity purification) and a reactive group or a photo-activatable group for covalent cross-linking to the target protein. nih.gov

Target Fishing : The probe is incubated with a proteome (e.g., cell lysate). For photoaffinity probes, the mixture is exposed to UV light to induce covalent bonding between the probe and its binding partners. nih.gov

Enrichment and Identification : The probe-protein complexes are captured, typically using streptavidin beads that bind to the biotin tag. After washing away non-specifically bound proteins, the captured proteins are identified using mass spectrometry. acs.org

Specifically for sigma receptor ligands, a common target class for iodinated benzamides, photoaffinity labeling has been instrumental. Novel radioiodinated azido (B1232118) photoaffinity probes have been used to covalently label the sigma-1 receptor. nih.gov Subsequent enzymatic or chemical cleavage of the labeled receptor protein allows researchers to pinpoint the specific amino acid residues that form the ligand-binding domain. nih.gov This methodology has revealed that the binding region of the sigma-1 receptor is primarily formed by its second and third hydrophobic domains. nih.gov

These proteomic and affinity-based strategies are essential for validating the intended targets of compounds like 4-((4-Fluorobenzyl)oxy)-3-iodobenzamide and for uncovering potential off-target interactions that could be critical for interpreting biological activity.

Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., Tyrosinase, Kinases, Other Relevant Enzymes)

The benzamide scaffold is present in numerous enzyme inhibitors, and its derivatives are frequently evaluated for their inhibitory potential against various enzyme classes, including kinases. nih.govnih.gov Kinase inhibition is a major focus in cancer drug discovery. Studies on novel 4-(arylaminomethyl)benzamide derivatives have demonstrated potent inhibitory activity against several receptor tyrosine kinases. For example, analogues featuring a (trifluoromethyl)benzene ring showed high potency against the Epidermal Growth Factor Receptor (EGFR), with inhibition percentages exceeding 90% at a 10 nM concentration. nih.gov Similarly, the discovery of AKE-72, a diarylamide 3-aminoindazole containing a benzamide structure, yielded a potent pan-BCR-ABL inhibitor active against resistant mutants. nih.gov

The mechanism of inhibition is often explored through kinetic studies, which determine parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ). These studies can also elucidate the type of inhibition (e.g., competitive, non-competitive, or mixed). For instance, general kinetic studies on tyrosinase, a key enzyme in melanin (B1238610) synthesis, utilize spectrophotometric methods to measure the formation of dopachrome (B613829) from a substrate like L-DOPA. nih.gov The presence of an inhibitor reduces the rate of this reaction, allowing for the calculation of its potency. nih.gov While specific tyrosinase inhibition data for this compound is not prominently available, the general methodologies are well-established for related phenolic compounds.

The table below summarizes kinase inhibition data for representative benzamide derivatives, illustrating the potency that can be achieved within this chemical class.

Compound/AnalogueTarget KinaseInhibition
Analogue 11 EGFR91% at 10 nM
Analogue 13 EGFR92% at 10 nM
AKE-72 (Compound 5) BCR-ABLWTIC₅₀ < 0.5 nM
AKE-72 (Compound 5) BCR-ABLT315IIC₅₀ = 9 nM
Data sourced from a study on 4-(arylaminomethyl)benzamide derivatives and a study on AKE-72. nih.govnih.gov

Receptor Binding Profiling and Affinity Determination (e.g., Sigma Receptors, NCX)

A significant body of research on iodinated benzamides has focused on their high affinity for sigma receptors, which are overexpressed in various tumor cell lines. nih.govresearchgate.net The sigma-1 and sigma-2 receptor subtypes are key targets for potential diagnostic imaging agents and therapeutics. sigmaaldrich.com Receptor binding assays are the primary method for determining the affinity (Kᵢ) and selectivity of a compound for these receptors. These assays typically use a radiolabeled ligand with known high affinity for the receptor of interest. The ability of a test compound to displace the radioligand from the receptor is measured, and from this, its own binding affinity is calculated.

For example, the binding characteristics of 4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP), a close structural analog, were evaluated in MCF-7 breast cancer cells. nih.gov Competition studies with known sigma ligands like haloperidol (B65202) and DTG demonstrated high-affinity binding, with Kᵢ values of 4.6 nM and 56 nM, respectively. nih.gov Scatchard analysis of the binding data for this compound revealed a dissociation constant (Kd) of 26 nM and a high density of binding sites (Bmax) of 4000 fmol/mg protein in these cells. nih.gov

The development of highly selective radioiodinated ligands is crucial. A novel ligand, [¹²⁵I]RHM-4, was shown to have high affinity and selectivity for the sigma-2 receptor over the sigma-1 receptor, making it a potentially superior tool for in vitro binding studies compared to less selective ligands like [³H]DTG. upenn.edu

The following table presents binding affinity data for a selection of iodinated benzamide derivatives and related sigma receptor ligands, highlighting the structure-affinity relationships within this class.

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Cell/Tissue Model
4-IBP Sigma (general)4.6 (vs. Haloperidol)MCF-7 Cells
4-IBP Sigma (general)56 (vs. DTG)MCF-7 Cells
RHM-4 Fragment 2 Sigma-138.0 ± 3.3N/A
RHM-4 Sigma-2~0.03 (inferred)N/A
Data compiled from studies on radioiodinated benzamides and novel sigma-2 receptor ligands. nih.govupenn.edu

Cellular Pathway Modulation Investigations (e.g., Signaling cascades, Gene expression)

The binding of a ligand to its receptor initiates a cascade of intracellular events. For ligands targeting the sigma-1 receptor, a key function is the modulation of intracellular Ca²⁺ signaling. nih.gov The sigma-1 receptor is primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), where it associates with the BiP chaperone protein. nih.gov Upon stimulation by an agonist ligand, the receptor dissociates from BiP and interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R3), stabilizing it and enhancing the transfer of Ca²⁺ from the ER into the mitochondria. nih.gov This modulation of calcium signaling can have widespread effects on cellular processes, including ATP production. nih.gov

Furthermore, proximity labeling studies combined with mass spectrometry have been used to identify the "proximatome" of the sigma-1 receptor, revealing proteins involved in cholesterol and lipid metabolism as well as matricellular proteins whose proximity changes upon ligand binding. frontiersin.org This suggests that sigma-1 receptor ligands can broadly influence cellular metabolism and cell-matrix interactions. frontiersin.org

While direct pathway analysis for this compound is not detailed in the available literature, studies on other benzamide derivatives show they can modulate specific signaling pathways. For example, the benzamide derivative DAB-2-28 has been shown to inhibit pro-inflammatory pathways such as IL6/STAT3 and TNFα/NFκB in breast cancer cells.

Cell-Based Assays for Mechanistic Understanding (e.g., Cell Cycle Analysis, Apoptosis Pathway Analysis in in vitro models)

To understand the functional consequences of receptor binding and pathway modulation, researchers employ a variety of cell-based assays. For compounds targeting cancer cells, assays that measure cell proliferation, cell cycle progression, and apoptosis (programmed cell death) are particularly informative.

Ligands targeting sigma receptors, which are often overexpressed in proliferating cancer cells, have been shown to suppress cell growth. researchgate.net For example, various sigma receptor ligands can induce cell death in human mammary and colon carcinoma cells. researchgate.net

A recent study on a novel andrographolide (B1667393) derivative containing a 4-fluorophenyl group provides a relevant example of mechanistic cell-based assays. This compound, 1f , was evaluated in the MDA-MB-231 breast cancer cell line. nih.gov

Anti-proliferative Effects : An MTT assay demonstrated that compound 1f exhibited strong, dose-dependent inhibition of cell proliferation. nih.gov

Cell Cycle Analysis : Flow cytometry studies revealed that treatment with compound 1f caused the cancer cells to arrest in the S phase of the cell cycle. nih.gov

Apoptosis Analysis : Further analysis showed a time-dependent increase in the population of apoptotic cells following treatment with the compound. nih.gov

These types of assays are critical for establishing a mechanistic link between a compound's molecular target and its ultimate effect on cell fate. Although this specific data is for a different molecular scaffold, it exemplifies the standard assays used to characterize the anticancer potential of compounds containing a fluorophenyl moiety.

Preclinical In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization for Research Tools

The utility of a chemical compound as a research tool or potential therapeutic is heavily dependent on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In vitro assays provide the first assessment of these characteristics. For iodinated compounds, a key metabolic pathway is deiodination. nih.gov The stability of the carbon-iodine bond is crucial, with iodine attached to sp²-hybridized carbons (as in aryl iodides) being generally more stable in vivo than when attached to other carbon types. nih.gov

The biodistribution of radioiodinated benzamides has been evaluated in preclinical models. nih.gov These studies provide insights into the distribution phase of ADME. For instance, N-(2-(1'-piperidinyl)ethyl-3-[¹³¹I]iodo-4-methoxybenzamide demonstrated favorable melanoma uptake and high melanoma/non-target-tissue ratios in mice, indicating selective distribution to the target tissue. nih.gov Conversely, the introduction of 4-hydroxy or 4-amino groups on the benzamide scaffold led to compounds with less favorable biodistribution profiles, highlighting the sensitivity of ADME properties to small structural changes. nih.gov

A major concern with radioiodinated molecules, particularly larger ones like antibodies, is their metabolism following cellular internalization. This process can lead to degradation in lysosomes and the release of free radioiodide into the bloodstream, which is then taken up by tissues expressing the sodium-iodide symporter, such as the thyroid and stomach. nih.gov

The table below summarizes key preclinical findings related to the ADME properties of representative iodinated benzamides.

Compound/AnalogueFindingImplication (ADME)
Radioiodinated 4-methoxybenzamides Superior melanoma uptake and high target/non-target ratios in mice. nih.govFavorable Distribution (D)
Radioiodinated 4-hydroxy/amino-benzamides Less favorable melanoma uptake and biodistribution. nih.govPoor Distribution (D)
Radioiodinated Antibodies Lysosomal degradation leads to release of free radioiodide. nih.govMetabolic Instability (M)
4-[¹²⁵I]BP Cleared quickly from blood but slowly from the hepatobiliary system. nih.govRapid Clearance (E) from blood, potential for hepatobiliary excretion.

Early Preclinical In Vivo Studies for Mechanistic Insight in Research Models (e.g., Target Engagement, Receptor Occupancy)

To confirm that a compound interacts with its intended target in a living organism, researchers conduct in vivo target engagement and receptor occupancy studies. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful, non-invasive imaging techniques used for this purpose. nih.govyoutube.com These studies typically involve a radiolabeled version of the compound of interest.

For benzamide-based sigma receptor ligands, this approach has been used extensively. In a study with rats bearing MCF-7 breast tumors, the in vivo specificity of the radioiodinated benzamide 4-[¹²⁵I]BP was demonstrated through blocking studies. nih.gov Pre-administration of a high dose of a non-radiolabeled sigma ligand (haloperidol) significantly reduced the uptake of 4-[¹²⁵I]BP in target tissues, confirming that the accumulation was receptor-mediated. nih.gov

Receptor Occupancy Data for 4-[¹²⁵I]BP in Rats

Organ % Decrease in Uptake with Haloperidol Block
Brain 55%
Kidney 63%
Heart 43%
Lung 68%

Data shows significant blocking, confirming in vivo target engagement at 1 hour post-injection. Sourced from a study on 4-[¹²⁵I]BP. nih.gov

These studies have also progressed to early clinical investigations. A preliminary study in patients with suspected primary breast cancer used the SPECT agent P-¹²³I-MBA (N-[2-(1'-piperidinyl)ethyl]-3-¹²³I-iodo-4-methoxybenzamide). The agent accumulated in the majority of breast cancer lesions, achieving a mean tumor-to-background ratio of 2.04, demonstrating that the high density of sigma receptors in these tumors can be targeted for imaging in vivo. researchgate.net Such studies are the definitive step in validating target engagement in a physiological context and are essential for the development of targeted imaging agents and therapeutics.

Structure Activity Relationship Sar Analysis of 4 4 Fluorobenzyl Oxy 3 Iodobenzamide Analogues

Rational Design Principles for Analogues and Derivatives

The rational design of analogues for 4-((4-Fluorobenzyl)oxy)-3-iodobenzamide would be guided by systematically modifying its four key structural components: the benzamide (B126) ring, the iodine substituent, the ether linkage, and the 4-fluorobenzyl group. The goal is to explore the chemical space around the lead compound to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Modification of the Benzamide Moiety: The benzamide group is a common pharmacophore in many biologically active compounds, often involved in hydrogen bonding interactions with target proteins. researchgate.net Analogues could be designed by:

Altering the Amide: Replacing the primary amide with secondary or tertiary amides to probe the steric tolerance around the interaction site.

Bioisosteric Replacement: Substituting the benzamide with other functionalities that can mimic its hydrogen bonding and electronic properties, such as a sulfonamide or a reversed amide. Studies on sulfamoyl benzamidothiazoles have shown that modifications of the amide linker can significantly impact biological activity.

Exploration of the 3-Position (Iodine Substituent): The iodine atom at the 3-position is a large, lipophilic, and weakly electron-withdrawing group that can participate in halogen bonding. Its role can be investigated by:

Varying the Halogen: Replacing iodine with other halogens (F, Cl, Br) would systematically alter the size, lipophilicity, and halogen bond donating capacity of the substituent.

Introducing Other Groups: Substituting the iodine with small alkyl groups (e.g., methyl, ethyl) or electron-withdrawing groups (e.g., cyano, nitro) to understand the electronic and steric requirements at this position.

Modification of the Ether Linkage: The benzyloxy ether linkage provides a certain degree of conformational flexibility. Its importance can be assessed by:

Altering the Linker: Replacing the ether oxygen with a sulfur atom (thioether), an amino group (amine), or a methylene (B1212753) group (alkyl chain) to evaluate the impact of the linker's electronic properties and geometry.

Constraining the Conformation: Incorporating the ether linkage into a cyclic system, such as a benzofuran, could lock the conformation and potentially increase binding affinity. nih.gov

Substitution on the Benzyl (B1604629) Group: The 4-fluorobenzyl group likely interacts with a specific pocket in the target protein. Its contribution can be explored by:

Positional Isomers of Fluorine: Moving the fluorine atom to the 2- or 3-position of the benzyl ring to probe the specific location of favorable interactions.

Varying the Substituent: Replacing the fluorine with other electron-withdrawing or electron-donating groups of different sizes to map the electronic and steric preferences of the binding pocket. The introduction of a benzyloxy pharmacophore has been shown to be a key feature in some enzyme inhibitors. nih.gov

Correlation of Structural Features with Specific Biological Activities (e.g., Binding Affinity, Enzyme Modulation)

Without specific experimental data for this compound analogues, a hypothetical data table can illustrate how structural modifications might correlate with biological activity, for instance, as an enzyme inhibitor. The following table is for illustrative purposes and is based on general principles observed in the SAR of other inhibitors.

CompoundR1 (3-position)R2 (4'-position)Linker (X)Biological Activity (IC50, µM)Rationale for Hypothetical Activity
ParentIFO[Hypothetical Value: 1.0]Baseline activity of the lead compound.
Analogue 1BrFO[Hypothetical Value: 2.5]Smaller halogen might have weaker halogen bonding or hydrophobic interactions, leading to reduced activity.
Analogue 2ClFO[Hypothetical Value: 5.0]Even smaller halogen further reduces favorable interactions.
Analogue 3IHO[Hypothetical Value: 0.8]Removal of fluorine might slightly increase lipophilicity, potentially enhancing binding in a hydrophobic pocket.
Analogue 4ICF3O[Hypothetical Value: 0.5]Strong electron-withdrawing group could enhance interactions with an electron-rich region of the target.
Analogue 5IFS[Hypothetical Value: 1.2]Thioether linkage alters the bond angle and electronics, possibly leading to a slight decrease in optimal binding.
Analogue 6IFCH2[Hypothetical Value: 10.0]Increased flexibility and altered geometry of the alkyl linker may disrupt the optimal binding conformation.

Identification of Key Pharmacophoric Elements and Their Contributions

A pharmacophore model for this compound would consist of several key features that are likely crucial for its biological activity.

Hydrogen Bond Donor/Acceptor: The primary amide of the benzamide group is a classic hydrogen bond donor (the two N-H protons) and acceptor (the carbonyl oxygen). This feature is often essential for anchoring the molecule to the active site of a protein through interactions with amino acid residues.

Aromatic/Hydrophobic Regions: The molecule possesses two aromatic rings, the iodobenzamide core and the 4-fluorophenyl ring. These rings can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

Halogen Bond Donor: The iodine atom at the 3-position can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (e.g., a carbonyl oxygen or a nitrogen atom) on the protein. This can contribute significantly to the binding affinity and selectivity.

Hydrogen Bond Acceptor: The ether oxygen atom can act as a hydrogen bond acceptor, further anchoring the molecule in the active site.

Hydrophobic/Electron-Withdrawing Feature: The fluorine atom on the benzyl group provides a specific point for interaction, likely within a hydrophobic pocket that may also be sensitive to the electronic nature of the substituent.

The spatial arrangement of these pharmacophoric features is critical for the molecule to adopt the correct conformation to bind effectively to its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogues, a QSAR study would involve:

Data Set Preparation: A series of analogues with known biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activities. For example, a QSAR model for the antimicrobial activity of substituted benzimidazoles highlighted the importance of descriptors like the whole molecule accessibility parameter (WAP), the logarithm of the partition coefficient (MlogP), and the unsaturation index (UI). nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using statistical validation techniques, such as cross-validation (e.g., leave-one-out) and by using an external test set of compounds that were not used in the model development.

A robust QSAR model for this class of compounds could be used to predict the biological activity of newly designed analogues before their synthesis, thereby saving time and resources in the drug discovery process. However, to date, no specific QSAR models for this compound have been published in the scientific literature.

Analytical Method Development for Research Applications of 4 4 Fluorobenzyl Oxy 3 Iodobenzamide

Development of Robust Quantitative Analysis Methods (e.g., HPLC-UV, LC-MS/MS)

The quantitative determination of 4-((4-Fluorobenzyl)oxy)-3-iodobenzamide in various matrices relies on the development of accurate, precise, and specific analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques for this purpose due to their sensitivity and selectivity. nih.govrsc.org

HPLC-UV Method Development: A stability-indicating HPLC-UV method is often the first step in developing a quantitative assay. nih.gov The goal is to create a method that can separate the active compound from any impurities and degradation products. youtube.comambiopharm.com The aromatic nature of this compound makes it an excellent candidate for UV detection. Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak with a suitable retention time.

A typical starting point for method development is reversed-phase chromatography, which is widely used for molecules of moderate to low polarity. chromatographyonline.com Key parameters to optimize include the column, mobile phase composition, flow rate, and detection wavelength.

Interactive Data Table: Example HPLC-UV Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for aromatic compounds.
Mobile Phase Acetonitrile (B52724):Water (Gradient)A gradient elution is often necessary to separate the main compound from potential impurities with different polarities. nih.gov
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency without excessive pressure.
Detection Wavelength ~254 nm or determined by UV scanA common wavelength for aromatic compounds; a full UV scan would identify the absorbance maximum for optimal sensitivity.
Column Temperature 30-40 °CControls retention time consistency and improves peak shape. nih.gov
Injection Volume 10-20 µLStandard volume for analytical HPLC.

LC-MS/MS Method Development: For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the preferred technique. rsc.orglittlemsandsailing.com This method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. researchgate.net Quantitation is typically achieved using Multiple Reaction Monitoring (MRM), which offers exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Method development involves optimizing both the chromatographic separation and the mass spectrometer parameters, including the ionization source (e.g., Electrospray Ionization - ESI) and collision energies for fragmentation.

Purity Profiling and Identification of Synthetic Byproducts and Degradants

A crucial aspect of analytical development is establishing a purity profile for the compound. This involves identifying and characterizing any process-related impurities from the synthesis and any degradants that may form during storage. ijcrt.org

Synthetic Byproducts: Potential impurities can be predicted by examining the likely synthetic route. A common method for synthesizing the target compound is the Williamson ether synthesis, reacting 4-hydroxy-3-iodobenzamide (B8663101) with 4-fluorobenzyl bromide. Potential byproducts could include:

Unreacted starting materials (4-hydroxy-3-iodobenzamide, 4-fluorobenzyl bromide).

Side-products from the 4-fluorobenzyl bromide starting material, such as 4-fluorobenzyl alcohol.

Byproducts from competing reactions.

Degradation Products: Forced degradation, or stress testing, is performed to identify potential degradation products that might form under various environmental conditions. chromatographyonline.com For this compound, the primary degradation pathways would likely involve hydrolysis of the amide or ether linkages. rsc.orgnih.gov

Interactive Data Table: Potential Impurities and Degradants

TypePotential Compound NameOrigin
Synthetic Impurity 4-hydroxy-3-iodobenzamideUnreacted starting material
Synthetic Impurity 4-fluorobenzyl bromideUnreacted starting material
Synthetic Impurity 4-fluorobenzyl alcoholImpurity in or degradation of 4-fluorobenzyl bromide
Degradant 4-((4-Fluorobenzyl)oxy)-3-iodobenzoic acidHydrolysis of the amide group
Degradant 4-hydroxy-3-iodobenzamideCleavage of the ether bond
Degradant 4-fluorobenzyl alcoholCleavage of the ether bond

These potential impurities and degradants would be initially identified using LC-MS to determine their mass and fragmentation patterns, followed by potential isolation and structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Comprehensive Stability Studies under Various Laboratory Conditions (e.g., Thermal, Photolytic, pH Stability)

Stability studies are essential to determine the compound's shelf-life and to ensure the analytical method is "stability-indicating." ambiopharm.comijcrt.org A stability-indicating method is a validated assay that can unequivocally assess the drug substance in the presence of its potential decomposition products. nih.govyoutube.com This is achieved through forced degradation studies where the compound is exposed to stress conditions more severe than typical storage conditions.

The study would expose solutions of this compound to the following conditions as per ICH guidelines:

Acidic Hydrolysis: Exposure to dilute hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures. This condition would primarily test the stability of the amide and ether linkages.

Alkaline Hydrolysis: Exposure to dilute sodium hydroxide (B78521) (e.g., 0.1 N NaOH) at room or elevated temperatures. Amide bonds are particularly susceptible to base-catalyzed hydrolysis.

Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) to assess susceptibility to oxidation.

Thermal Stress: Exposing the solid compound to high temperatures (e.g., 60-80°C) to evaluate its solid-state thermal stability.

Photolytic Stress: Exposing the compound in solution and as a solid to controlled UV and visible light to assess its photosensitivity. Iodinated aromatic compounds can sometimes be light-sensitive.

Interactive Data Table: Forced Degradation Study Conditions

Stress ConditionExample ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl, 60°CAmide and ether hydrolysis
Alkaline Hydrolysis 0.1 N NaOH, 40°CPrimarily amide hydrolysis
Oxidation 3% H₂O₂, Room TempOxidation of the aromatic rings or benzylic position
Thermal (Solid) 80°CSolid-state decomposition
Photolytic ICH-compliant light exposurePhotodegradation, potential de-iodination

Samples from each stress condition are analyzed by the developed HPLC-UV method. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the method can separate the intact compound from its degradation products. chromatographyonline.com

Future Research Directions and Open Questions for 4 4 Fluorobenzyl Oxy 3 Iodobenzamide

Exploration of Uncharted Synthetic Transformations for Structural Diversity

The synthetic utility of the aryl iodide in 4-((4-Fluorobenzyl)oxy)-3-iodobenzamide is a cornerstone for generating structural diversity. The carbon-iodine bond is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis. nobelprize.orgyoutube.com Future research should systematically explore these transformations to generate a library of analogues with diverse functionalities, which can then be screened for novel biological activities.

Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines, alcohols, or thiols) cross-coupling reactions are all high-potential avenues for modifying the 3-position of the benzamide (B126) ring. nobelprize.orgresearchgate.netrsc.org For instance, coupling with various aryl and heteroaryl boronic acids could probe the influence of extended aromatic systems on target binding. The introduction of small alkyl or cycloalkyl groups via Suzuki or Negishi coupling could explore steric and lipophilic requirements in a binding pocket. nobelprize.org

A key challenge in these synthetic efforts will be ensuring the stability of the fluorobenzyl ether linkage under various reaction conditions. Optimization of catalysts, ligands, bases, and solvents will be critical to achieving high yields and preventing unwanted side reactions.

Table 1: Proposed Cross-Coupling Reactions for Derivatization of this compound

Coupling ReactionReagent TypePotential New Substituent at 3-positionKey Research Question
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidsPhenyl, Pyridyl, ThienylHow do different aromatic systems influence biological activity?
SonogashiraTerminal AlkynesPhenylethynyl, TrimethylsilylethynylWhat is the impact of rigid, linear substituents on target engagement?
HeckAlkenesStyrenyl, Acrylate EstersCan conjugated systems be introduced to act as Michael acceptors or fluorescent probes?
Buchwald-HartwigAmines/AmidesPiperidinyl, Morpholinyl, AnilinesHow do N-linked substituents affect solubility and hydrogen bonding capacity?
StilleOrganostannanesVinyl, Alkyl, ArylCan a broad range of functionalities be introduced under mild conditions?

Identification of Novel Biological Targets or Signaling Pathways

The chemical structure of this compound offers clues to its potential biological targets. Benzamide-containing molecules are a well-established class of pharmacologically active compounds. nih.govopenmedicinalchemistryjournal.com For example, certain iodinated benzamides have shown an affinity for melanin (B1238610) and have been investigated as imaging agents for melanoma. nih.goviaea.org This suggests that this compound could be explored for applications in oncology, particularly in relation to cancers that overexpress specific melanin-related transporters or enzymes.

Furthermore, the 4-fluorobenzyl moiety is a key pharmacophoric feature in some competitive inhibitors of tyrosinase, a copper-containing enzyme crucial for melanin biosynthesis. nih.gov The combination of the iodinated ring and the fluorobenzyl group could lead to compounds with potent and selective inhibitory activity against tyrosinase or other related metalloenzymes. The fluorine atom itself can enhance binding affinity and improve metabolic stability, making it a valuable component in drug design. tandfonline.com

Future research should employ a combination of target-based and phenotypic screening approaches. A target-based approach could involve screening a library of derivatives against a panel of kinases, proteases, or metalloenzymes. A phenotypic screening approach, using various cancer cell lines or other disease models, could uncover unexpected activities and help to identify novel signaling pathways affected by this class of compounds.

Application of Advanced Computational Methodologies and Artificial Intelligence in Design

Initially, molecular docking and dynamics simulations can be used to model the binding of this compound to hypothesized biological targets, such as tyrosinase or other enzymes with pockets that can accommodate this scaffold. These simulations can help to prioritize which derivatives to synthesize by predicting their binding affinities and modes of interaction.

As experimental data from biological screenings become available, quantitative structure-activity relationship (QSAR) models can be developed using machine learning algorithms. These models can identify the key molecular descriptors that correlate with biological activity, guiding the design of more potent and selective compounds. AI can also predict pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity, reducing the likelihood of late-stage failures in the drug discovery pipeline. nih.govrsc.org

Table 2: Application of Computational and AI Methods

MethodologyApplicationExpected Outcome
Molecular DockingPredict binding of analogues to hypothesized targets (e.g., tyrosinase, kinases).Prioritized list of compounds for synthesis based on predicted binding energy and interactions.
Molecular DynamicsSimulate the stability of the ligand-protein complex over time.Understanding of the dynamic nature of the binding and key stable interactions.
Machine Learning (QSAR)Correlate structural features with observed biological activity.Predictive models to guide the design of new analogues with improved potency.
Generative AI ModelsDesign novel molecules with desired properties.A diverse set of virtual compounds for further computational and experimental evaluation.

Integration with Emerging Chemical Biology Tools and Techniques

The structure of this compound is well-suited for integration with a variety of chemical biology tools to probe biological systems. The aryl iodide can be converted into other functionalities that are useful as chemical probes. For example, a Sonogashira coupling with an alkyne-containing reporter group (e.g., a clickable alkyne) would allow for the use of this molecule in bioorthogonal chemistry applications, such as target identification and visualization in cells via click reactions with azide-functionalized fluorophores or biotin (B1667282). researchgate.net

Furthermore, the synthesis of a radiolabeled version, for instance with Iodine-125 or Iodine-123, could build upon previous work with iodobenzamides as imaging agents. nih.goviaea.org This would enable non-invasive in vivo imaging studies to investigate the compound's biodistribution, target engagement, and pharmacokinetics. The fluorine atom also opens the possibility of developing a Positron Emission Tomography (PET) tracer by incorporating Fluorine-18, a widely used radionuclide in clinical and preclinical imaging. tandfonline.com

Another avenue of research is the development of photo-affinity probes. The aryl iodide could potentially be converted to an azido (B1232118) group, which upon photolysis can form a highly reactive nitrene that covalently crosslinks to its biological target, facilitating its identification via mass spectrometry.

Challenges and Opportunities in Advancing this compound as a Research Probe

While the research potential of this compound is significant, there are several challenges to be addressed. A primary synthetic challenge is the regioselective iodination to obtain the desired 3-iodo isomer in high yield, as direct iodination of aromatic compounds can often lead to mixtures of regioisomers. nih.gov The development of robust and scalable synthetic routes will be crucial for producing the core scaffold and its derivatives in sufficient quantities for extensive biological evaluation.

From a biological perspective, a key challenge is the potential for off-target effects. The functional groups present in the molecule could interact with multiple biological macromolecules. A thorough pharmacological profiling will be necessary to understand its selectivity and potential liabilities. Furthermore, the metabolic stability of the ether linkage and the potential for in vivo deiodination are important factors that need to be investigated. nih.gov

Despite these challenges, the opportunities presented by this molecular scaffold are substantial. The modular nature of its synthesis allows for the rapid generation of a diverse chemical library. The presence of multiple functional groups that can be independently modified provides a rich platform for structure-activity relationship studies. The successful development of this compound-based compounds could lead to novel therapeutics for a range of diseases or powerful research tools to dissect complex biological processes. The journey from a promising but uncharacterized molecule to a valuable chemical probe or drug candidate is long, but the unique structural attributes of this compound make it a compelling starting point for future research endeavors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.